Nebramycin factor 12
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Overview
Description
Nebramycin factor 12 is a member of the nebramycin complex, which consists of several aminoglycoside antibiotics. These antibiotics are derived from the fermentation of the actinomycete Streptomyces tenebrarius. The nebramycin complex is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nebramycin factor 12 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to ion-exchange chromatography to isolate the various nebramycin factors . The specific conditions for the fermentation include submerged aerobic conditions in an aqueous medium containing assimilable sources of carbon and nitrogen .
Industrial Production Methods
Industrial production of this compound follows similar fermentation protocols. The process involves culturing Streptomyces tenebrarius in large-scale fermenters under controlled conditions to maximize yield. The fermentation broth is then processed using ion-exchange chromatography to purify the desired antibiotic factors .
Chemical Reactions Analysis
Types of Reactions
Nebramycin factor 12 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines from nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include various aminoglycoside derivatives, which retain the antibacterial properties of the parent compound .
Scientific Research Applications
Nebramycin factor 12 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Utilized in the production of other aminoglycoside antibiotics through chemical modification.
Mechanism of Action
Nebramycin factor 12 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This results in the production of non-functional proteins and ultimately leads to bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome .
Comparison with Similar Compounds
Nebramycin factor 12 is similar to other aminoglycoside antibiotics such as:
Tobramycin: Shares a similar mechanism of action and is also derived from Streptomyces tenebrarius.
Kanamycin: Another aminoglycoside with a similar structure but different functional groups.
Gentamicin: Similar in structure and function but produced by a different species of Streptomyces.
This compound is unique in its specific structural modifications, which confer distinct antibacterial properties and make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
64332-34-9 |
---|---|
Molecular Formula |
C18H36N4O10 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H36N4O10/c19-3-9-8(24)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)12(26)11(25)10(4-23)30-18/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
RTOAPJRCIZBHKA-HFSBJZBZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(CC(C(O3)CN)O)N)N |
Origin of Product |
United States |
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